molecular formula C12H14N4O4S2 B5033274 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B5033274
M. Wt: 342.4 g/mol
InChI Key: WIWRVTXHWSPXQY-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with an appropriate carboxylic acid derivative under acidic or basic conditions. For instance, thiosemicarbazide can react with tert-butyl carboxylic acid to form 5-tert-butyl-1,3,4-thiadiazole.

  • Nitration: : The introduction of the nitro group is usually achieved through nitration reactions. For example, nitration of benzene derivatives can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

  • Sulfonation: : The sulfonamide group is introduced by reacting the nitrobenzene derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

  • Coupling Reaction: : Finally, the thiadiazole derivative is coupled with the nitrobenzenesulfonamide derivative under suitable conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the tert-butyl group, leading to the formation of sulfoxides or sulfone derivatives.

  • Reduction: : Reduction of the nitro group can yield the corresponding amine derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

Chemistry

In chemistry, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to inhibit certain enzymes and interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. For example, sulfonamide derivatives are known for their antibacterial properties, and modifications of the thiadiazole ring can enhance these effects.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals, including corrosion inhibitors, dyes, and agrochemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, causing cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-aminobenzenesulfonamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the nitro group enhances its potential as a prodrug that can be activated under specific conditions, while the sulfonamide group provides strong binding affinity to biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S2/c1-12(2,3)10-13-14-11(21-10)15-22(19,20)9-6-4-8(5-7-9)16(17)18/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWRVTXHWSPXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641996
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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